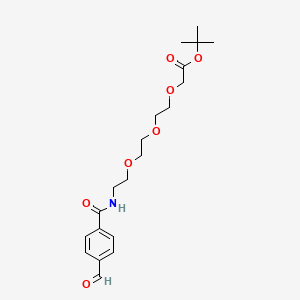
tert-Butyl (2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)carbamate is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a tert-butyl carbamate group and a 4-chlorophenyl substituent on the thiazole ring.
Métodos De Preparación
The synthesis of tert-Butyl (2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)carbamate typically involves the reaction of 4-chlorophenylthiazole with tert-butyl carbamate under specific reaction conditions. One common synthetic route includes the use of a base such as N,N-diisopropylethylamine (DIEA) to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures (0-5°C) to ensure high yield and purity of the product . Industrial production methods may involve similar reaction conditions but on a larger scale with optimized parameters for cost-effectiveness and efficiency.
Análisis De Reacciones Químicas
tert-Butyl (2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiazolidines using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like DIEA, and specific oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: It serves as an intermediate in the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound has been investigated for its antimicrobial, antifungal, and antiviral properties.
Industry: It is used in the development of biocides, fungicides, and chemical reaction accelerators.
Mecanismo De Acción
The mechanism of action of tert-Butyl (2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)carbamate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar compounds to tert-Butyl (2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)carbamate include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Tiazofurin: An antineoplastic drug.
What sets this compound apart is its unique combination of a tert-butyl carbamate group and a 4-chlorophenyl substituent, which may confer distinct biological activities and chemical properties.
Propiedades
Fórmula molecular |
C16H19ClN2O2S |
|---|---|
Peso molecular |
338.9 g/mol |
Nombre IUPAC |
tert-butyl N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]carbamate |
InChI |
InChI=1S/C16H19ClN2O2S/c1-16(2,3)21-15(20)18-9-8-13-10-22-14(19-13)11-4-6-12(17)7-5-11/h4-7,10H,8-9H2,1-3H3,(H,18,20) |
Clave InChI |
IZZQKBMNJJZSPV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCC1=CSC(=N1)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl 4-[(2Z)-2-(hydroxyimino)-2-(4-methoxyphenyl)ethyl]piperazine-1-carboxylate](/img/structure/B11828124.png)
![1-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[(E)-3-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole;chloride](/img/structure/B11828127.png)
![Benzenepropanamide, N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-4-methoxy-3-(3-methoxypropoxy)-N-methyl-](/img/structure/B11828132.png)

![phenyl((3aR,6S,8aR)-6-phenyl-3a,6-dihydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridin-2(3H)-yl)methanone](/img/structure/B11828139.png)


![(1R,6R)-6-iodo-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B11828145.png)



![Tricyclo[3.3.1.13,7]decane-1-butanamide](/img/structure/B11828183.png)
![1-((3aR,6S,8aR)-6-phenyl-3a,6-dihydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridin-2(3H)-yl)ethan-1-one](/img/structure/B11828197.png)
![N-[(2R,3R,4R,5S,6R)-2,5-Dihydroxy-6-(hydroxymethyl)-4-(naphthalen-1-yloxy)oxan-3-YL]acetamide](/img/structure/B11828203.png)
